molecular formula C5H8N2O2 B13092933 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13092933
M. Wt: 128.13 g/mol
InChI Key: VKKXBRGGRWBNNS-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Urea Derivatives: Using urea derivatives and β-ketoesters under acidic or basic conditions.

    Biginelli Reaction: A multi-component reaction involving urea, an aldehyde, and a β-ketoester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction to dihydropyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one would involve its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methyl-3,4-dihydropyrimidin-2(1H)-one
  • 4-Hydroxy-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

6-hydroxy-3-methyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-4,8H,1H3,(H,6,9)

InChI Key

VKKXBRGGRWBNNS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(NC1=O)O

Origin of Product

United States

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